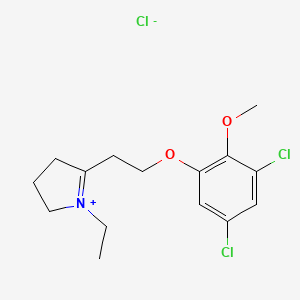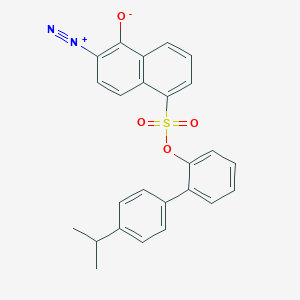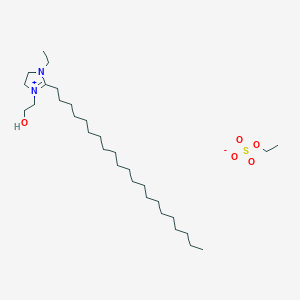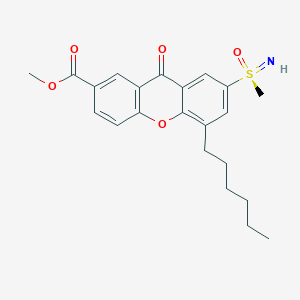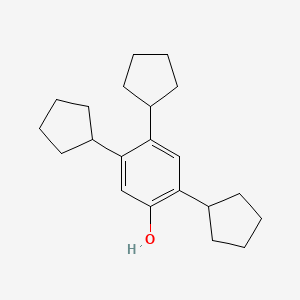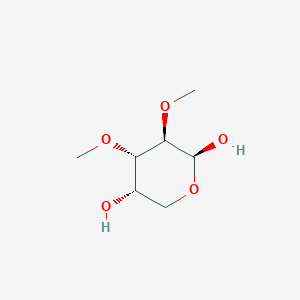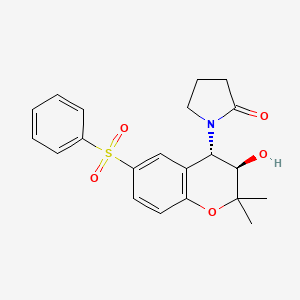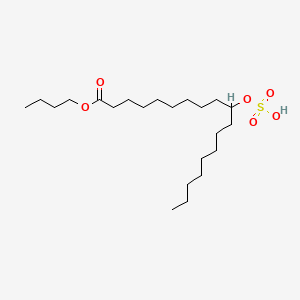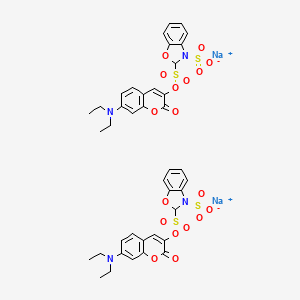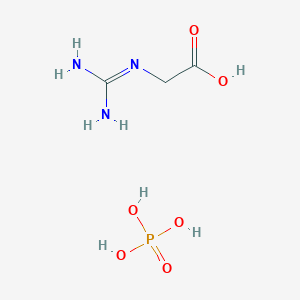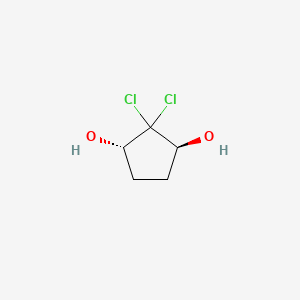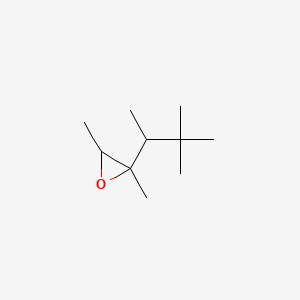
2,3-Dimethyl-2-(1,2,2-trimethylpropyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethyl-2-(1,2,2-trimethylpropyl)oxirane is an organic compound with the molecular formula C10H20O. It belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of two methyl groups and a 1,2,2-trimethylpropyl group attached to the oxirane ring, making it a highly substituted and sterically hindered molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2-(1,2,2-trimethylpropyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 2,3-dimethyl-2-(1,2,2-trimethylpropyl)propene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is then isolated and purified .
Industrial Production Methods
Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as titanium silicalite-1 (TS-1) may also be employed to improve the efficiency of the epoxidation process .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-2-(1,2,2-trimethylpropyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or ketones.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxides (RO-) can attack the oxirane ring under basic conditions.
Major Products Formed
Oxidation: Diols and ketones.
Reduction: Alcohols.
Substitution: Substituted oxiranes and alcohols.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-2-(1,2,2-trimethylpropyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-2-(1,2,2-trimethylpropyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations, where the oxirane ring acts as an electrophile, facilitating the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethyloxirane: A simpler oxirane with only two methyl groups attached to the ring.
2,3-Epoxybutane: Another oxirane with a different substitution pattern.
cis-2-Butene oxide: A stereoisomer of 2,3-dimethyloxirane with a cis configuration.
Uniqueness
2,3-Dimethyl-2-(1,2,2-trimethylpropyl)oxirane is unique due to its highly substituted structure, which imparts significant steric hindrance. This steric effect influences its reactivity and selectivity in chemical reactions, making it a valuable compound for specific synthetic applications .
Eigenschaften
CAS-Nummer |
81786-70-1 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
2-(3,3-dimethylbutan-2-yl)-2,3-dimethyloxirane |
InChI |
InChI=1S/C10H20O/c1-7(9(3,4)5)10(6)8(2)11-10/h7-8H,1-6H3 |
InChI-Schlüssel |
UUWFHLAPSVVOMV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(O1)(C)C(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Decyl 5-butyl-5-[[3-(decyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate](/img/structure/B12695605.png)

